H-Gly-phe-tyr-OH

Description

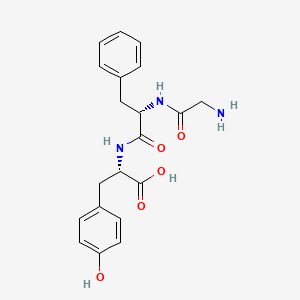

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c21-12-18(25)22-16(10-13-4-2-1-3-5-13)19(26)23-17(20(27)28)11-14-6-8-15(24)9-7-14/h1-9,16-17,24H,10-12,21H2,(H,22,25)(H,23,26)(H,27,28)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMMIGULQSIRCD-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of H Gly Phe Tyr Oh

Established Synthetic Pathways for Tripeptides

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptides like H-Gly-Phe-Tyr-OH. researchgate.net This method involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding the subsequent amino acids. thieme-connect.degoogle.com The growing peptide chain remains attached to the resin throughout the synthesis, allowing for easy removal of excess reagents and byproducts through simple washing steps. thieme-connect.de

The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. researchgate.netcsic.es In the synthesis of this compound, the C-terminal tyrosine would first be attached to the solid support. The hydroxyl group of the tyrosine side chain is protected with a tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc group removal but is cleaved by strong acids like trifluoroacetic acid (TFA). google.comcsic.es

The synthesis proceeds as follows:

Resin Loading: The first amino acid, Fmoc-Tyr(tBu)-OH, is anchored to a suitable resin. csic.esrsc.org

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound tyrosine is removed by treatment with a secondary amine, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.comcsic.es

Coupling: The next amino acid in the sequence, Fmoc-Phe-OH, is activated and coupled to the free amine of the resin-bound tyrosine. wikipedia.org

Repetition: The deprotection and coupling steps are repeated with Fmoc-Gly-OH.

Final Cleavage: Once the tripeptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (in this case, the tBu on tyrosine) are removed simultaneously using a strong acid, typically a cocktail containing TFA. google.comcsic.esgoogle.com

| Step | Reagent/Condition | Purpose |

| 1. Resin Loading | Fmoc-Tyr(tBu)-OH, Resin (e.g., Wang, 2-Cl-Trt) | C-terminal amino acid attachment |

| 2. Deprotection | 20% Piperidine in DMF | Removal of Nα-Fmoc group |

| 3. Coupling | Fmoc-Phe-OH, Coupling Reagent (e.g., HATU, DIC/Oxyma) | Peptide bond formation |

| 4. Deprotection | 20% Piperidine in DMF | Removal of Nα-Fmoc group |

| 5. Coupling | Fmoc-Gly-OH, Coupling Reagent | Peptide bond formation |

| 6. Final Deprotection | 20% Piperidine in DMF | Removal of final Nα-Fmoc group |

| 7. Cleavage | TFA-based cocktail (e.g., TFA/TIS/H2O) | Cleavage from resin and side-chain deprotection |

An alternative to the Fmoc/tBu strategy is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. seplite.com In this approach, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by benzyl (B1604629) (Bzl)-based groups, which are more stable to the acid used for Boc removal. google.comseplite.com

The synthesis of this compound using the Boc/Bzl strategy would involve:

Resin Attachment: Boc-Tyr(Bzl)-OH is attached to a suitable resin, such as a Merrifield resin. seplite.com

Boc Deprotection: The Boc group is removed using a moderately strong acid, such as 25-50% TFA in dichloromethane (B109758) (DCM). seplite.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base.

Coupling: The next amino acid, Boc-Phe-OH, is coupled to the free amine.

Repetition: The deprotection, neutralization, and coupling steps are repeated for Boc-Gly-OH.

Final Cleavage: The completed peptide is cleaved from the resin, and the benzyl side-chain protecting group is removed using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). google.comgoogle.com

| Step | Reagent/Condition | Purpose |

| 1. Resin Loading | Boc-Tyr(Bzl)-OH, Merrifield Resin | C-terminal amino acid attachment |

| 2. Deprotection | 25-50% TFA in DCM | Removal of Nα-Boc group |

| 3. Neutralization | DIEA in DCM | Neutralization of the N-terminal amine |

| 4. Coupling | Boc-Phe-OH, Coupling Reagent (e.g., DCC) | Peptide bond formation |

| 5. Deprotection | 25-50% TFA in DCM | Removal of Nα-Boc group |

| 6. Neutralization | DIEA in DCM | Neutralization of the N-terminal amine |

| 7. Coupling | Boc-Gly-OH, Coupling Reagent | Peptide bond formation |

| 8. Final Cleavage | HF or TFMSA | Cleavage from resin and side-chain deprotection |

The choice of solid support is critical for a successful synthesis. For the synthesis of a C-terminal carboxylic acid peptide like this compound, several resins are suitable. researchgate.net

Wang Resin: This is a popular choice for Fmoc/tBu synthesis of peptide acids. The peptide is cleaved from the resin using a high concentration of TFA, which is compatible with the final deprotection step. rsc.org

2-Chlorotrityl Chloride (2-Cl-Trt) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA or a mixture of acetic acid/trifluoroethanol/DCM). google.comresearchgate.net This is advantageous if a fully protected peptide fragment is desired for subsequent solution-phase ligation. For this compound, it allows for cleavage while keeping the Tyr(tBu) side-chain protection intact if needed. researchgate.net

Polystyrene (PS) Resins: These are the most common and cost-effective supports. They are functionalized with linkers like the Wang or 2-Cl-Trt linkers. rsc.orgthaiscience.info

Polyethylene (B3416737) Glycol (PEG) Grafted Resins (e.g., TentaGel): These resins, like NovaSyn TentaGel, combine the mechanical stability of polystyrene with the solvation properties of PEG, which can improve coupling efficiency, especially for difficult or aggregating sequences. google.comrsc.org

The loading capacity of the resin (mmol of reactive sites per gram of resin) is another important parameter. A lower loading is often preferred for longer or more complex peptides to minimize steric hindrance and aggregation. researchgate.net

The formation of the amide bond between amino acids is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. jpt.com The choice of reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization. jpt.combachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and widely used. jpt.compeptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve reaction rates. wikipedia.org

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient but can be more expensive. jpt.compeptide.comsigmaaldrich.com

Uronium/Aminium Salts: This is the most popular class of coupling reagents, known for high efficiency and low racemization. jpt.combachem.com Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). jpt.compeptide.comsigmaaldrich.com HATU is particularly effective for sterically hindered couplings. peptide.comsigmaaldrich.com COMU, an Oxyma-based uronium salt, is gaining popularity due to its high reactivity and improved safety profile, as it is not based on potentially explosive triazole reagents. sigmaaldrich.com

| Coupling Reagent | Class | Key Features |

| DIC/OxymaPure | Carbodiimide/Additive | Efficient, cost-effective, suppresses racemization. peptide.com |

| HBTU/TBTU | Uronium/Aminium Salt | Popular, efficient, low racemization. bachem.compeptide.com |

| HATU | Uronium/Aminium Salt | Highly reactive, excellent for difficult couplings. peptide.comsigmaaldrich.com |

| PyBOP | Phosphonium Salt | High coupling efficiency, low racemization risk. jpt.combachem.com |

| COMU | Uronium/Aminium Salt | High reactivity, non-explosive byproducts. sigmaaldrich.com |

Reaction conditions are typically optimized to ensure complete coupling, which can be monitored by tests like the ninhydrin (B49086) test. thaiscience.info Couplings are usually performed at room temperature in solvents like DMF or N-methyl-2-pyrrolidone (NMP).

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific sites. ub.edu This is crucial for synthesizing more complex peptides, such as branched or cyclic peptides, but the principles are also relevant for linear peptides like this compound.

The Fmoc/tBu strategy is itself an example of an orthogonal scheme, as the base-labile Fmoc group is removed without affecting the acid-labile tBu side-chain protecting groups. ub.edu

For more complex derivatizations of the this compound backbone, additional orthogonal protecting groups could be employed. For instance:

Allyl-based groups (e.g., Alloc, Allyl ester): These are removed by palladium(0) catalysis and are stable to both the acidic conditions of Boc deprotection/cleavage and the basic conditions of Fmoc removal. thaiscience.infoug.edu.pl This would allow, for example, for a specific modification on a side chain of an amino acid without affecting the rest of the peptide.

Photolabile groups: These can be removed by UV light, offering another layer of orthogonality. ug.edu.pl

While not strictly necessary for the linear synthesis of this compound, understanding and applying these strategies is fundamental to modern peptide chemistry and allows for the potential for further chemical derivatization of the tripeptide.

Peptide Cleavage and Deprotection Protocols

The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This process is critical to obtaining the final, unprotected peptide, this compound.

The choice of cleavage cocktail is highly dependent on the amino acid composition of the peptide and the type of resin used. thermofisher.com For a peptide like this compound, which contains tyrosine, a common protocol involves the use of a high concentration of trifluoroacetic acid (TFA). thermofisher.com Tyrosine's phenolic side-chain is typically protected with a tert-butyl (tBu) group, which is readily cleaved by TFA. thermofisher.com

To prevent side reactions, such as the alkylation of the sensitive tyrosine residue by carbocations generated during the cleavage process, scavengers are added to the TFA cocktail. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.comresearchgate.net A widely used cocktail is a mixture of TFA, water, and TIS in a 95:2.5:2.5 ratio.

The cleavage process typically involves treating the peptide-resin with the cleavage cocktail for a period of 1 to 3 hours. rsc.org Following cleavage, the peptide is precipitated from the solution using cold diethyl ether, and the solid peptide is then isolated by filtration or centrifugation.

Table 1: Common Protecting Groups and Cleavage Conditions

| Amino Acid | Protecting Group | Cleavage Reagent |

| Tyrosine (Tyr) | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) |

| Glycine (B1666218) (Gly) | None | N/A |

| Phenylalanine (Phe) | None | N/A |

Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS), also referred to as liquid-phase peptide synthesis, offers an alternative to SPPS. In LPPS, the peptide is synthesized while dissolved in a solvent, which can be advantageous for large-scale production. americanpeptidesociety.org

Fragment Condensation Techniques for this compound Assembly

Fragment condensation is a strategy within LPPS where smaller, pre-synthesized peptide fragments are coupled together to form the final, longer peptide. nih.govnih.gov For the synthesis of this compound, this could involve the coupling of a dipeptide, such as Gly-Phe, with a protected tyrosine residue. This approach can be more efficient than the stepwise addition of single amino acids, especially for longer peptides. ontosight.aigoogle.com

The success of fragment condensation relies on efficient coupling reagents that promote peptide bond formation while minimizing racemization. rsc.org Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) are commonly employed. researchgate.net5z.com The choice of solvent is also crucial, with dimethylformamide (DMF) being a common choice due to its ability to dissolve a wide range of protected peptides. rsc.org

One of the challenges in fragment condensation is the potential for low solubility of the protected peptide fragments. 5z.com To address this, specialized techniques and solvent systems may be required to ensure the reaction proceeds efficiently.

Comparative Analysis of LPPS and SPPS Efficiency

Both LPPS and SPPS have distinct advantages and disadvantages that influence their suitability for a given application. americanpeptidesociety.org

SPPS is generally favored for its speed, efficiency, and amenability to automation, making it a popular choice for research-scale synthesis and the preparation of complex peptides. americanpeptidesociety.orgabyntek.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step. americanpeptidesociety.orgmdpi.com However, SPPS can be limited by the loading capacity of the resin, making it less ideal for very large-scale production. americanpeptidesociety.org

LPPS , on the other hand, is highly scalable, making it a preferred method for the industrial production of peptides. americanpeptidesociety.orgbachem.com It often allows for more precise control over reaction conditions, which can lead to higher yields and fewer side reactions for shorter peptides. americanpeptidesociety.org A key advantage of LPPS is the ability to purify intermediates at each stage of the synthesis, which can result in a final product with lower impurity levels. bachem.com However, the purification steps in LPPS are more complex, often requiring extraction and chromatography, which can be time-consuming and costly. americanpeptidesociety.org

Table 2: Comparison of SPPS and LPPS

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide is anchored to a solid resin support. abyntek.com | Peptide is synthesized in a solution. nih.gov |

| Scalability | Less suitable for very large-scale production. americanpeptidesociety.org | Highly scalable for industrial production. americanpeptidesociety.orgbachem.com |

| Purification | Simplified washing steps. americanpeptidesociety.org | More complex purification (extraction, chromatography). americanpeptidesociety.org |

| Automation | Highly amenable to automation. americanpeptidesociety.org | Can be automated. bachem.com |

| Reagent Use | Often requires a large excess of reagents. bachem.com | Generally requires less excess of reagents. bachem.com |

| Purity | Final product may have accumulated impurities. bachem.com | Intermediate purification can lead to higher final purity. bachem.com |

Chemoenzymatic Synthesis Approaches for Tripeptides

Chemoenzymatic synthesis combines chemical synthesis with enzymatic reactions to produce peptides. nih.gov This approach leverages the high stereoselectivity of enzymes, which can catalyze the formation of peptide bonds under mild conditions, often without the need for complex protecting group strategies. nih.gov

For the synthesis of tripeptides like this compound, a chemoenzymatic approach could involve the enzymatic coupling of a dipeptide with a single amino acid. For instance, a chemically synthesized Gly-Phe precursor could be enzymatically ligated with tyrosine. Proteases such as thermolysin and papain have been used in such syntheses. rsc.org

The reaction conditions, including pH, temperature, and solvent system, are critical for optimizing the enzymatic reaction. nih.govnih.gov For example, the synthesis of a precursor to Gly-Tyr, Cbz-Gly-Tyr-NH2, was successfully achieved using the PST-01 protease in the presence of 60% (v/v) dimethylsulfoxide. sci-hub.seresearchgate.net The use of organic solvents can be beneficial for increasing the solubility of the substrates. sci-hub.seresearchgate.net

While chemoenzymatic synthesis offers advantages in terms of its green chemistry profile and stereoselectivity, challenges remain, such as the stability of the enzyme and the potential for product hydrolysis. nih.gov

Modern Challenges and Advances in this compound Production

Scalability of Synthesis for Academic and Research Purposes

The ability to scale up the synthesis of this compound is crucial for meeting the demands of academic and research institutions. While SPPS is efficient for small-scale synthesis, its scalability can be limited. americanpeptidesociety.orgabyntek.com LPPS, with its potential for large-scale production, presents a viable alternative, though it requires more complex process development. americanpeptidesociety.orgbachem.com

Recent advances in synthesis technologies are addressing the challenges of scalability. For instance, the development of more efficient coupling reagents and the use of flow chemistry are helping to improve the throughput and reduce the environmental impact of peptide synthesis. acs.org Tag-assisted LPPS, where a soluble tag is used to facilitate purification, is another promising approach for streamlining the synthesis of longer peptides. nih.gov

For academic and research purposes, where flexibility and the ability to produce a variety of peptides are important, automated SPPS remains a dominant technology. americanpeptidesociety.org However, as the demand for larger quantities of peptides for more extensive studies grows, the development of scalable and cost-effective synthesis methods will continue to be a key area of research. genscript.com

High-Purity Purification Strategies (e.g., HPLC)

Following synthesis, achieving high purity of the target peptide is critical. The primary method for purifying this compound and its derivatives is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC). beilstein-journals.orgucl.ac.uk This technique separates the desired peptide from a mixture of impurities, which often includes deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. ucl.ac.uk

The process typically involves the following steps:

Column: A stationary phase, most commonly a C18 silica-based column, is used. ub.educsic.es

Mobile Phase: A gradient of two solvents is employed. Solvent A is typically an aqueous solution containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), while Solvent B is an organic solvent such as acetonitrile (B52724) (ACN), also containing TFA. csic.esacs.org

Gradient Elution: The purification process starts with a high concentration of Solvent A, and the concentration of Solvent B is gradually increased over time. csic.es This gradient allows for the separation of molecules based on their hydrophobicity; the more hydrophobic a peptide is, the longer it is retained on the column.

Detection and Collection: The eluting compounds are monitored by UV absorbance, typically at 220 nm. ub.edu The fraction corresponding to the major peak, representing the pure peptide, is collected. csic.es

In some advanced purification protocols, a two-step HPLC process is utilized. A fully protected peptide may first be partially deprotected and purified by HPLC. google.com Following this initial purification, the remaining protecting groups are removed, and the final, fully deprotected peptide undergoes a second round of HPLC purification to yield a product of very high purity. google.com

Design and Synthesis of this compound Analogs and Derivatives

Modification of the this compound sequence is a key strategy for modulating its chemical and biological properties. Techniques range from simple amino acid swaps to complex cyclizations and conjugations.

Site-Specific Amino Acid Substitutions

Replacing one or more amino acids in the Gly-Phe-Tyr sequence can profoundly impact the peptide's conformation and interactions. A common strategy involves substituting natural L-amino acids with their D-isomers to enhance metabolic stability against proteases. For instance, in related enkephalin peptides, replacing Gly² with a D-amino acid like D-Ala has been shown to create more stable analogs. vulcanchem.com Substitutions can also probe the importance of specific residues for biological activity. Studies on various enzymes and peptides have demonstrated that even conservative substitutions (e.g., Tyr to Phe) can significantly alter binding affinity, while non-conservative changes (e.g., a charged residue for a neutral one) can abolish activity altogether. nih.govresearchgate.net

| Original Residue | Substituted Residue | Rationale / Observed Effect | Reference |

|---|---|---|---|

| Gly | D-Ala | Increases metabolic stability by making the peptide resistant to enzymatic degradation. | vulcanchem.com |

| Tyr | Phe | Removes the hydroxyl group to assess its importance in binding or function. Can have minimal to significant effects on affinity depending on the system. | nih.gov |

| Phe | Trp | Introduces a bulkier aromatic side chain, potentially altering binding pocket interactions. | rsc.org |

| Gly | Sarcosine (N-Me-Gly) | Increases proteolytic resistance and can influence backbone conformation by favoring a cis-amide bond. | lifetein.com |

| Phe | Pro | Introduces a rigid conformational constraint in the peptide backbone. | nih.gov |

N-Terminal and C-Terminal Modifications (e.g., Amidation, Esterification)

Modifications at the N-terminal amine (H-) and C-terminal carboxylic acid (-OH) are crucial for improving peptide stability and bioavailability. researchgate.net Since exopeptidases often initiate degradation at these termini, "capping" them can significantly prolong the peptide's half-life. nih.govfrontiersin.org

N-Terminal Modifications: Acetylation (adding an acetyl group) is a common modification that neutralizes the positive charge of the N-terminal amine and can increase stability. genscript.com Other modifications include the addition of fatty acids (lipidation) like palmitic acid to enhance membrane permeability or the attachment of a pyroglutamic acid (pGlu) residue. lifetein.comgenscript.com

C-Terminal Modifications: Amidation, the conversion of the C-terminal carboxylic acid to a carboxamide (-CONH₂), is one of the most frequent modifications in bioactive peptides. researchgate.net It neutralizes the negative charge and can increase resistance to carboxypeptidases. Esterification, converting the carboxylic acid to a methyl or ethyl ester, is another strategy to modify the C-terminus. researchgate.netgenscript.com

Incorporation of Non-Canonical Amino Acids

The introduction of non-canonical amino acids (ncAAs)—those not among the 20 proteinogenic amino acids—is a powerful tool for creating peptidomimetics with novel properties. nih.gov These ncAAs can be used to impose conformational constraints, enhance stability, or introduce new functionalities. nih.govmdpi.com

For peptides containing aromatic residues like Phe and Tyr, β-substituted amino acids can be incorporated to restrict the rotational freedom between the α- and β-carbons, rigidifying the structure. nih.gov Other ncAAs, such as α,α-dialkyl glycines, have been successfully incorporated into enkephalin peptides, replacing glycine to generate constrained and active analogs. nih.gov The use of ncAAs with bio-orthogonal functional groups (e.g., azides or alkynes) also facilitates subsequent chemical modifications, such as cyclization or bioconjugation, via "click chemistry". mdpi.com

Cyclization Strategies for Conformational Constraint

Linear peptides like this compound are often highly flexible, which can be entropically unfavorable for binding to a receptor. Cyclization reduces this flexibility, locking the peptide into a more defined conformation and often increasing stability and receptor selectivity. nih.govgoogle.com Several strategies exist:

Head-to-Tail Cyclization: The N-terminal amine of Glycine is linked to the C-terminal carboxylate of Tyrosine to form a cyclic peptide. This is a common strategy to protect against exopeptidases. nih.govmdpi.com

Side-Chain Cyclization: Linkages can be formed between the side chains of different amino acids. For example, in analogs of the opioid peptide H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH, a disulfide bridge is formed between the thiol groups of two cysteine residues. nih.govacs.org

Ring-Closing Metathesis (RCM): This powerful chemical reaction can be used to form a carbon-carbon double bond bridge between two non-canonical amino acids containing alkene side chains (e.g., allylglycine), creating a stable, cyclic dicarba analog. nih.govacs.org

Linker-Based Cyclization: A chemical linker can be used to bridge two points on the peptide. For instance, cyclic prodrugs of enkephalin have been made using acyloxyalkoxy or phenylpropionic acid linkers to improve membrane permeation. nih.gov

Bioconjugation Techniques for Probes and Assays

Bioconjugation involves attaching a reporter molecule to the peptide, transforming it into a probe for biological research or diagnostics. nih.gov This allows for the visualization and quantification of peptide interactions.

Fluorescent Probes: A fluorophore, such as fluorescein (B123965) (FITC) or 5-carboxyfluorescein (B1664652) (5-FAM), can be attached to the N-terminus or a side-chain amine (e.g., on a lysine (B10760008) residue if one were substituted into the sequence). genscript.comacs.org These fluorescently labeled peptides can be used in imaging studies to track their location in tissues or cells. acs.org

Metal-Based Probes: Peptides can be conjugated to metal complexes for various applications. For example, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) has been conjugated to luminescent iridium(III) and gold(I) complexes to create potential theranostic agents, which combine therapeutic action with diagnostic imaging. rsc.orgd-nb.info The metal complex is often attached to the N-terminus or a specifically introduced amino acid with a suitable functional group for coordination or covalent linkage. rsc.orgd-nb.info

Biotinylation: The attachment of biotin (B1667282) allows the peptide to be used in assays involving streptavidin, which binds to biotin with extremely high affinity. This is useful for affinity-based purification or detection methods. genscript.com

Conformational Analysis of H Gly Phe Tyr Oh

Experimental Spectroscopic Techniques for Conformational Elucidation

Experimental methods are indispensable for probing the structure of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and fluorescence spectroscopy each provide unique insights into the conformational features of H-Gly-Phe-Tyr-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to deduce dihedral angle restraints and inter-proton distances, which in turn define the peptide's conformation.

While specific NMR studies detailing the complete assignment and conformational analysis of this compound are not extensively available in the public literature, the methodology for such an investigation is well-established. For a peptide like this compound, a typical NMR analysis would involve:

1D and 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed to assign all proton resonances.

Chemical Shift Analysis: The deviation of CαH chemical shifts from random coil values can indicate the presence of secondary structure elements like β-turns or extended conformations.

NOE Data: NOEs provide distance constraints between protons that are close in space, which is critical for defining the peptide's fold. For instance, specific NOEs between the aromatic protons of Phe and Tyr or between backbone amide protons could indicate a folded structure.

In related peptides, such as the enkephalins (e.g., Tyr-Gly-Gly-Phe-Leu), NMR studies have revealed a wide number of conformations in solution, highlighting the flexibility of small linear peptides. These studies often utilize solvents like DMSO-d6 to obtain well-resolved spectra.

Table 1: Expected NMR Parameters for Conformational Analysis of this compound (Note: This table is illustrative of the types of data that would be collected and is based on general peptide NMR principles, as specific data for this compound is not available.)

| Parameter | Information Gained | Expected Observation for this compound |

| CαH Chemical Shifts | Secondary structure propensity | Deviations from random coil values would suggest non-random conformations. |

| ³J(HN,Hα) Coupling Constants | Backbone dihedral angle (φ) | Values around 8-9 Hz suggest extended conformations; smaller values (4-6 Hz) can indicate helical or turn structures. |

| NOE Connectivities | Inter-proton distances (< 5 Å) | dαN(i, i+1), dNN(i, i+1), and side chain-side chain NOEs would define the peptide's fold. |

| Temperature Coefficients | Solvent exposure of NH protons | Low values (< -4.5 ppb/K) for an NH proton suggest it is involved in an intramolecular hydrogen bond. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure

CD spectroscopy is a sensitive technique for probing the secondary structure of peptides. The differential absorption of left and right-handed circularly polarized light provides information on the presence of ordered structures like α-helices, β-sheets, and β-turns, as well as disordered conformations.

For a short and flexible peptide like this compound, the CD spectrum is often a population-weighted average of all existing conformations. In aqueous solutions, it would likely be dominated by a strong negative band near 200 nm, characteristic of a random coil or disordered state. However, the presence of β-turns can be indicated by specific spectral features. The environment, particularly the solvent, can significantly influence the conformational equilibrium. In structure-promoting solvents like trifluoroethanol (TFE), peptides may adopt more ordered conformations.

Studies on related peptides, such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), have shown that the CD spectra can differ significantly depending on the solvent, indicating a shift in the population of folded versus extended conformers.

Table 2: Representative CD Bands for Peptide Secondary Structures (Note: This is a general guide to interpreting CD spectra.)

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| β-Turn (Type I) | ~205 | ~185, ~225 |

| Random Coil | ~212 | ~198 |

Fluorescence Spectroscopy for Aromatic Residue Insights

Fluorescence spectroscopy can provide information about the local environment of the aromatic residues, phenylalanine and tyrosine. The intrinsic fluorescence of these residues is sensitive to solvent polarity, quenching effects, and their proximity to other functional groups.

Tyrosine Fluorescence: Tyrosine is the primary fluorophore in this tripeptide, typically excited around 275 nm with an emission maximum near 305 nm. Changes in the emission wavelength (spectral shifts) and fluorescence intensity can reveal information about the tyrosine side chain's environment. For example, a blue shift in the emission maximum would suggest the tyrosine residue is in a more hydrophobic environment, possibly buried within a folded structure.

Fluorescence Quenching: The proximity of the phenylalanine ring or the peptide backbone could potentially quench the tyrosine fluorescence, and the degree of quenching can be related to the conformational state.

Energy Transfer: Förster Resonance Energy Transfer (FRET) between the phenylalanine (donor) and tyrosine (acceptor) is also a possibility, although less efficient than with a tryptophan residue.

Studies have shown that the fluorescence of tyrosine can be quenched by adjacent peptide bonds, and cleavage of the tyrosyl amide bond can lead to an increase in fluorescence. This sensitivity makes it a useful probe for conformational changes.

Vibrational Spectroscopy (IR, Raman) Applications

Infrared (IR) and Raman spectroscopy are powerful techniques for studying peptide conformation, particularly through the analysis of the amide bands which are sensitive to the secondary structure.

Amide I Band (1600-1700 cm⁻¹): This band, arising mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to the secondary structure. Different conformations (α-helix, β-sheet, β-turn, random coil) give rise to characteristic Amide I frequencies.

Amide III Band (1200-1300 cm⁻¹): This band is also conformationally sensitive and can be used in conjunction with the Amide I band to provide a more detailed structural analysis.

Surface-enhanced Raman spectroscopy (SERS) has been used to study the interactions of related di- and tripeptides with surfaces, revealing that tyrosyl residues have a strong affinity for silver surfaces, which can influence the observed peptide conformation.

Computational and Theoretical Approaches to Conformational Landscape

While experimental techniques provide valuable, averaged data, computational methods allow for the exploration of the full conformational energy landscape of a peptide at an atomistic level.

Molecular Dynamics (MD) Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations compute the trajectory of atoms and molecules over time, governed by a force field that describes the interatomic interactions. By simulating this compound in different environments (e.g., in water, in a vacuum, or at an interface), one can gain insights into its dynamic behavior and conformational preferences.

An MD simulation of this compound would involve:

System Setup: Placing the peptide in a simulation box, typically filled with explicit solvent molecules (e.g., water).

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.

Analysis: Analyzing the resulting trajectory to identify stable conformations, calculate structural properties (like RMSD and radius of gyration), and map the free energy landscape.

MD simulations on related systems, like Met-enkephalin (Tyr-Gly-Gly-Phe-Met), have been performed to sample their conformational space. These studies often employ enhanced sampling techniques to overcome the energy barriers between different conformational states. Such simulations can reveal the key intramolecular interactions, such as hydrogen bonds and aromatic stacking between the Phe and Tyr rings, that stabilize particular folded structures. Coarse-grained modeling, a type of simulation that simplifies the atomic representation, has also been used to study the interactions of peptides containing glycine (B1666218), phenylalanine, and tyrosine in complex biological assemblies.

Quantum Chemical Calculations for Energetic Minima

Quantum chemical (QC) calculations provide a fundamental understanding of a molecule's electronic structure and are used to determine the energies of its various possible conformations. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) can map the potential energy surface of a peptide and identify its energetic minima. nih.gov

For peptides, the choice of the computational method, including the functional and basis set, is critical for accuracy. Studies on related tripeptides, such as Gly-Xxx-Gly (where Xxx is an aromatic residue like Phe or Tyr), have shown that certain DFT functionals, like M062X and wB97XD, are particularly effective at describing the non-covalent interactions that stabilize folded structures. researchgate.net For instance, in analyses of Gly-Phe-Gly and Gly-Tyr-Gly, different backbone conformations (e.g., β-strand, polyproline-II, helix, γ-turn) were optimized to find their relative energies (ΔE). mdpi.com These calculations show that extended chain-like structures often represent the lowest-energy conformers, while folded structures like γ-turns can be significantly higher in energy. mdpi.comcsic.es

The relative energies of these conformers are influenced by the specific amino acid residues. For example, the energy interval for conformers of Gly-Tyr-Gly has been calculated to be between 0 and 8.43 kcal/mol, which is slightly larger than that for Gly-Phe-Gly. mdpi.com This indicates that the hydroxyl group on the tyrosine residue introduces additional interactions that affect the conformational energy landscape.

Table 1: Calculated Relative Energies (ΔE) for Different Backbone Conformations of Related Tripeptides (Note: Data is illustrative, based on studies of Gly-Xxx-Gly peptides, and demonstrates the principles of energetic minima calculation.)

| Backbone Conformation | Typical Relative Energy Range (kcal/mol) in Gly-Phe-Gly mdpi.com | Typical Relative Energy Range (kcal/mol) in Gly-Tyr-Gly mdpi.com | General Observations |

|---|---|---|---|

| β-strand (Extended) | ~0.0 | ~0.0 | Often the global minimum energy conformer. |

| Polyproline-II (pP-II) | Intermediate | Intermediate | A common, extended helical structure. |

| Helical (α or 310) | Intermediate | Intermediate | Stabilized by specific intramolecular hydrogen bonds. |

| γ-turn (Classic/Inverse) | High | High | Folded structures that are often higher in energy. csic.es |

Empirical Energy Calculations and Conformational Search Algorithms

While quantum chemical calculations are highly accurate, their computational cost limits their use to smaller systems or a limited number of conformations. To explore the vast conformational space of a flexible peptide like this compound, researchers employ empirical energy calculations, also known as molecular mechanics (MM). bibliotekanauki.pl These methods use a classical physics-based force field, such as ECEPP (Empirical Conformational Energy Program for Peptides), to calculate the potential energy of a molecule much more rapidly. acs.orgpnas.org

To navigate the complex energy landscape defined by the force field, various conformational search algorithms are used. These techniques are designed to find low-energy minima without getting trapped in local, non-optimal energy wells. bibliotekanauki.pl

Commonly used algorithms include:

Monte Carlo (MC) Methods: These methods, such as the Electrostatically-Driven Monte Carlo (EDMC) algorithm, generate new conformations by making random changes to the current structure and accepting or rejecting the new state based on its energy. bibliotekanauki.pl

Molecular Dynamics (MD): This technique simulates the movement of atoms over time by solving Newton's equations of motion, allowing the peptide to naturally explore different conformations. pnas.org

Genetic Algorithms: Inspired by biological evolution, these algorithms generate a population of conformations and apply "mutations" (e.g., dihedral angle changes) and "crossovers" to "evolve" towards lower-energy structures. pnas.org

These search methods have been extensively applied to peptides like Met-enkephalin (Tyr-Gly-Gly-Phe-Met), a molecule with a sequence related to this compound. pnas.org Such studies have successfully identified global minimum energy structures and characterized the various low-energy conformational families, such as those containing specific β-turns. pnas.orgresearchgate.net

Free Energy Calculations for Conformational Stability

The conformational stability of a peptide is not determined by potential energy alone but by the Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS). researchgate.net A conformation might have a low potential energy but be entropically unfavorable if it is very rigid. Free energy calculations provide a more complete picture of the thermodynamic equilibrium between different conformational states (e.g., folded vs. unfolded).

Methods to calculate conformational free energy include:

Thermodynamic Integration and Free Energy Perturbation: These are rigorous methods that calculate the free energy difference between two states by simulating a non-physical path between them.

Potential of Mean Force (PMF) Calculations: Often performed using umbrella sampling with MD simulations, this method calculates the free energy profile along a specific reaction coordinate, such as the distance between two atoms. This can reveal the free energy barriers between different conformational states. nih.govmdpi.com

For example, free energy calculations on the flexible DFG loop in p38α kinase have helped explain the coexistence of different "in" and "out" states by revealing the contributions of both enthalpy and configurational entropy to their stability. nih.gov Similarly, simulations on Met-enkephalin have been used to construct free energy profiles that show the ground state is thermodynamically favored and separated from other states by significant free energy barriers. mdpi.com These calculations are essential for understanding the populations of different conformers at thermal equilibrium.

Influence of Solvent and Environmental Factors on Conformation

The conformation of a peptide is highly sensitive to its environment, particularly the solvent. The solvent influences which intramolecular interactions are favorable and which parts of the peptide are exposed or buried. researchgate.net

In polar protic solvents like water, the peptide can form strong hydrogen bonds with solvent molecules. This tends to favor more extended, unfolded conformations where the polar backbone amide groups are exposed to the solvent. core.ac.uk This effect is driven by the delocalization of the nitrogen lone pair through hydrogen bonding with water, which can be observed as a downfield shift in 15N NMR signals when changing the solvent from DMSO to water. core.ac.uk

In apolar or less polar solvents like chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO), there is less competition for hydrogen bonding. This environment can favor the formation of intramolecular hydrogen bonds, leading to more compact, folded structures like β-turns and helices. researchgate.netcore.ac.uk Temperature-dependent NMR studies can reveal these intramolecular hydrogen bonds, as the chemical shifts of amide protons involved in such bonds are less sensitive to temperature changes. core.ac.uk

Theoretical studies often model solvent effects using two main approaches:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM). researchgate.net This method is computationally efficient.

Explicit Solvent Models: Individual solvent molecules (e.g., water) are included in the simulation box. mdpi.comresearchgate.net This is more computationally intensive but allows for the direct observation of specific peptide-solvent interactions, such as the formation of hydrogen bonds between water and the peptide backbone or side chains. csic.es

Intramolecular Interactions Governing this compound Conformation

The specific three-dimensional shape of this compound is dictated by a variety of non-covalent intramolecular interactions. The interplay between these forces determines which of the many possible conformations is most stable.

Hydrogen Bonding: Intramolecular hydrogen bonds are a primary driver of secondary structure formation in peptides. stereoelectronics.org These occur when a hydrogen atom covalently bonded to an electronegative atom (like nitrogen in an N-H group) is attracted to another nearby electronegative atom (like oxygen in a C=O group). stereoelectronics.org In this compound, these can form:

β-turns and γ-turns: These are folded structures that reverse the direction of the peptide backbone. A γ-turn, for example, can be stabilized by a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of a residue two positions down the chain (i+2 → i). mdpi.com

Side Chain-Backbone and Side Chain-Side Chain Bonds: The hydroxyl group (-OH) of the tyrosine side chain can act as a hydrogen bond donor or acceptor, potentially interacting with backbone carbonyl groups or the N-terminal amino group. ias.ac.in

Aromatic Stacking (π-π Interactions): The aromatic rings of the Phenylalanine and Tyrosine side chains can interact through attractive, non-covalent π-π stacking. acs.org This interaction involves the delocalized π-electrons of the aromatic systems. The geometry of this interaction can vary:

Stacked Conformation: The two aromatic rings are oriented in a parallel or near-parallel, face-to-face arrangement. acs.org

T-shaped Conformation: The edge of one ring points towards the face of the other, forming a perpendicular arrangement. nih.gov

Table 2: Key Intramolecular Interactions in this compound

| Interaction Type | Involving Groups | Structural Significance |

|---|---|---|

| Hydrogen Bond | Backbone C=O and Backbone N-H | Stabilizes folded structures like β-turns and γ-turns. acs.org |

| Hydrogen Bond | Tyrosine -OH and Backbone C=O/N-H | Anchors the Tyr side chain, restricting its conformation. ias.ac.in |

| Aromatic Stacking (π-π) | Phenylalanine Ring and Tyrosine Ring | Stabilizes conformers where the side chains are in close proximity, influencing the overall fold. nih.gov |

| Van der Waals Interactions | All non-polar parts of the molecule | Weak, short-range attractive forces that contribute to the overall compactness of folded structures. stereoelectronics.org |

Structure Activity Relationship Sar Studies of H Gly Phe Tyr Oh and Its Analogs

Methodological Approaches for SAR Delineation

A primary strategy in SAR studies involves the systematic substitution of one or more amino acids within the peptide sequence. This approach, often referred to as an "alanine scan" when alanine (B10760859) is used for substitution, helps to identify the functional importance of each amino acid residue. By replacing a specific amino acid with another, researchers can assess whether the change leads to an increase, decrease, or loss of biological activity.

For instance, the substitution of a single residue can dramatically alter the binding affinity of a peptide to its receptor. nih.gov Studies have shown that replacing key amino acids can reduce the affinity constant by several orders of magnitude. nih.govacs.org Computational methods can be used to predict the effects of these substitutions on binding affinities, which can then be validated experimentally through competition-binding assays. nih.gov This combined computational and experimental approach has proven to be an efficient strategy for the rational design of peptide analogs with improved properties. nih.gov

The following table illustrates the impact of single amino acid substitutions on the binding affinity of a hypothetical peptide analog series based on findings from various SAR studies.

| Original Peptide | Substituted Position | Substituted Amino Acid | Change in Binding Affinity | Reference |

| H-Gly-Phe -Tyr-OH | 2 | Ala | Decrease | annualreviews.org |

| H-Gly-Phe-Tyr -OH | 3 | Ala | Significant Decrease | vulcanchem.com |

| H-Gly -Phe-Tyr-OH | 1 | D-Ala | Potential Increase in Stability | vulcanchem.com |

This table is illustrative and compiled from general principles of SAR studies on similar peptides.

Truncation studies involve the systematic removal of amino acids from either the N-terminus or the C-terminus of the peptide. This helps to determine the minimal sequence required for biological activity. nih.gov Conversely, elongation studies, where amino acids are added to the ends of the peptide, can reveal whether additional residues can enhance activity or introduce new properties. nih.gov

For example, truncation of the N-terminal glycine (B1666218) or the C-terminal tyrosine would help to elucidate their necessity for receptor interaction. Elongation with additional amino acids might improve pharmacokinetic properties or binding affinity. Research on other peptides has demonstrated that truncation can identify the core active sequence, while elongation can sometimes be necessary to restore or enhance binding affinity and functional activity. nih.gov

The stereochemistry of amino acids, referring to their three-dimensional arrangement, is crucial for biological activity. Substituting an L-amino acid (the naturally occurring form) with its D-amino acid counterpart can have profound effects. D-amino acid substitutions can increase the peptide's stability against enzymatic degradation and can also alter its conformation, leading to changes in receptor selectivity and potency. vulcanchem.compnas.org

For instance, the introduction of a D-amino acid at the second position of opioid peptides has been shown to consistently enhance stability and often potency. vulcanchem.com Such modifications can lead to analogs with significantly different pharmacological profiles, including shifts from agonist to antagonist activity. pnas.org The stereochemical requirements of receptors can be very specific, with different receptor subtypes showing preferences for different stereoisomers. pnas.org

The table below provides examples of how stereochemical modifications can influence peptide activity, based on general findings in the field.

| Peptide Analog | Stereochemical Modification | Effect on Activity | Reference |

| H-Tyr-D-Ala -Gly-Phe-D-Met-OH | D-Ala at position 2 | Enhanced stability and potency | vulcanchem.com |

| H-Tyr-Tic -Phe-Phe-OH | L-Tic at position 2 | Potent δ-selective antagonist | pnas.org |

| H-Tyr-D-Tic -Phe-Phe-NH2 | D-Tic at position 2 | µ-selective agonist | pnas.org |

This table is illustrative and based on findings from studies on related opioid peptides.

Truncation and Elongation Studies on H-Gly-phe-tyr-OH Core

Identification of Critical Amino Acid Residues for Biological Function

Through the application of the above methodologies, researchers can pinpoint the specific amino acid residues that are critical for the biological function of this compound.

Glycine is unique among the 20 common amino acids because its side chain is a single hydrogen atom. libretexts.org This minimal side chain provides a high degree of conformational flexibility to the peptide backbone. nih.govresearchgate.net This flexibility can be crucial for allowing the peptide to adopt the specific conformation required for binding to its receptor. In many enzymes and peptides, glycine residues are found in active sites or in turn regions, suggesting their role in facilitating conformational changes necessary for biological activity. nih.govresearchgate.net The presence of glycine in the this compound sequence likely imparts the necessary flexibility for the phenylalanine and tyrosine residues to orient themselves optimally for interaction with a receptor.

The phenylalanine residue, with its aromatic phenyl side chain, plays a significant role in the biological activity of many peptides through various non-covalent interactions. nih.gov These interactions, including π-π stacking and hydrophobic interactions, are crucial for the stability of peptide-protein complexes. nih.govingentaconnect.com

Aromatic-aromatic interactions, where the phenyl ring of phenylalanine interacts with other aromatic residues (like the tyrosine in this compound or aromatic residues in the receptor binding pocket), contribute significantly to the binding energy. nih.gov The strength of these interactions is influenced by the surrounding environment. elifesciences.org Studies have shown that phenylalanine can participate in stabilizing α-helical structures and is favored in peptide-DNA complexes. researchgate.net The hydrophobic nature of phenylalanine also drives it to be buried in the hydrophobic core of proteins or in receptor binding sites, away from the aqueous environment. nih.gov Recent research also highlights the importance of the electrostatic contributions of aromatic side chains to these interactions. biorxiv.org The hydroxyl group of tyrosine, for example, can increase the electron density of its aromatic ring, making it a better partner for certain aromatic interactions compared to phenylalanine. acs.org

The following table summarizes the types of interactions phenylalanine can be involved in and their significance.

| Interaction Type | Description | Significance for this compound | Reference |

| π-π Stacking | Interaction between the electron clouds of two aromatic rings. | Stabilization of the peptide-receptor complex through interaction with aromatic residues on the receptor or the adjacent Tyr residue. | ingentaconnect.comacs.orgresearchgate.net |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | Driving the Phe side chain into a hydrophobic binding pocket on the receptor. | nih.govelifesciences.org |

| Cation-π Interaction | Interaction between a cation and the face of an electron-rich π system. | Potential interaction with positively charged residues (e.g., Lys, Arg) in the receptor binding site. | acs.org |

Significance of Tyrosine Residue in Potential Receptor Binding and Signaling

The N-terminal tyrosine residue is a cornerstone of the bioactivity of many peptides, including those with the Gly-Phe-Tyr sequence. Its phenolic hydroxyl group and free amino terminus are frequently cited as essential for interaction with various receptors, particularly opioid receptors. cambridge.orgnii.ac.jp The removal or modification of this residue often leads to a dramatic loss of activity. cambridge.org

Studies on enkephalin analogs, which share the Tyr-Gly-Gly-Phe sequence, underscore the importance of the tyrosine residue. Removal of the phenolic hydroxyl group or the N-terminal amino group has been shown to abolish biological activity. nii.ac.jp This highlights the direct involvement of these functional groups in the binding process. The common structural feature for many opioid peptides is the presence of a tyrosine at the N-terminus and another aromatic residue, like phenylalanine, in the third or fourth position, a motif crucial for fitting into the opioid receptor binding site. cambridge.org

Research on the C-terminal pentapeptide of osteogenic growth peptide (OGP), OGP(10-14) (H-Tyr-Gly-Phe-Gly-Gly-OH), which has a sequence closely related to this compound, further confirms the significance of the tyrosine residue. Truncation of Tyr10 or its replacement with alanine (Ala) or its D-isomer (D-Ala) resulted in a substantial, though not complete, loss of mitogenic activity. nih.gov However, the removal of the phenolic hydroxyl group from Tyr10 led to a marked decrease in proliferative activity, emphasizing the critical role of this functional group. nih.gov Interestingly, removal of the amino group from Tyr10 resulted in only a small loss of activity, suggesting that for this particular peptide and its activity, the phenolic group is more critical than the N-terminal amine. nih.gov

The following table summarizes the effects of tyrosine modifications on the bioactivity of OGP(10-14), providing insights into the potential significance of this residue in this compound.

| Modification of OGP(10-14) (H-Tyr-Gly-Phe-Gly-Gly-OH) | Effect on Mitogenic Activity | Reference |

| Truncation of Tyr10 | Substantial loss of activity | nih.gov |

| Replacement of Tyr10 with Ala or D-Ala | Substantial loss of activity | nih.gov |

| Removal of Tyr10 phenolic group | Marked decrease in proliferative activity | nih.gov |

| Removal of Tyr10 amino group | Small loss of activity | nih.gov |

Impact of Terminal Modifications on Bioactivity

Modifications at both the N- and C-termini of peptides can profoundly influence their biological activity, stability, and receptor selectivity. researchgate.netoup.com For peptides like this compound, these modifications can alter their pharmacokinetic properties and how they interact with their biological targets. researchgate.net

N-Terminal Modifications:

The N-terminal amino group is often a key site for interaction and also for enzymatic degradation. While its removal in OGP(10-14) only caused a small loss of activity, in many opioid peptides, a free N-terminal amine is crucial. cambridge.orgnih.gov N-terminal acetylation is a common strategy to increase peptide stability against aminopeptidases. frontiersin.org However, such modifications can also alter the charge and hydrogen bonding capabilities of the N-terminus, potentially affecting receptor binding. researchgate.net For instance, N-terminal selective modifications using 2-ethynylbenzaldehydes have been shown to be highly effective for peptides with an N-terminal tyrosine, achieving excellent selectivity. nih.govresearchgate.net

C-Terminal Modifications:

The C-terminal carboxyl group can also be a target for modification. Blocking this group, for example, by converting it to a methyl ester in OGP(10-14), resulted in an approximately 50% loss of mitogenic activity. nih.gov Other modifications at the C-terminus of OGP(10-14) led to a significant decrease in activity, ranging from 70-97%. nih.gov This suggests that a free C-terminal carboxyl group is important for the optimal bioactivity of this peptide. nih.gov C-terminal modifications can impact stability, membrane permeability, and receptor selectivity. researchgate.net For example, C-terminal amidation is a common modification that can increase stability and alter bioactivity. frontiersin.org

The table below illustrates the impact of terminal modifications on the bioactivity of OGP(10-14).

| Modification of OGP(10-14) (H-Tyr-Gly-Phe-Gly-Gly-OH) | Effect on Mitogenic Activity | Reference |

| Blocking the C-terminal group as a methyl ester | ~50% loss of activity | nih.gov |

| Other C-terminal modifications | 70-97% decrease in activity | nih.gov |

Conformational Requirements for Specific Biological Interactions

The three-dimensional conformation of a peptide is a critical determinant of its ability to bind to a specific receptor and elicit a biological response. Peptides can exist in a multitude of conformations, and the one that is recognized by the receptor is known as the bioactive conformation. nih.gov

For opioid peptides, it is believed that different conformations are responsible for binding to different opioid receptor types (μ, δ, κ). nii.ac.jp Many conformational studies suggest that for opioid activity, the peptide needs to adopt a bent or folded structure, often a beta-turn, which brings the N-terminal tyrosine and the C-terminal phenylalanine into a specific spatial arrangement that mimics the structure of morphine. nii.ac.jpcore.ac.uk However, other studies propose that a more extended and flexible conformation might be preferred for binding to certain receptors. nih.gov

Conformational analysis of the related tetrapeptide Tyr-Gly-Gly-Phe has shown that it can adopt a well-defined folded conformation in certain solvents, characterized by a β-turn involving the Tyr¹ and Phe⁴ residues. core.ac.uk This folded structure is stabilized by an internal hydrogen bond. core.ac.uk In contrast, in aqueous solutions, this peptide appears to be largely unfolded. core.ac.uk The conformational flexibility of the glycine residue is thought to be important in allowing the peptide to adopt the necessary conformation for receptor binding. longdom.org The presence of bulky aromatic side chains, such as in phenylalanine and tyrosine, also significantly influences the conformational preferences of the peptide. longdom.org

The specific conformational requirements for this compound will depend on its particular biological target. However, based on studies of analogous peptides, it is likely that a balance between conformational flexibility and the ability to adopt a specific folded structure is key to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective analogs. researchgate.net

A statistical method, such as multiple linear regression or more advanced machine learning algorithms like support vector machines, is then used to build a model that correlates these descriptors with the measured biological activity. acs.orgresearchgate.net For example, a QSAR study on a series of pentapeptide agonists for the GPR54 receptor found that inductively negative and small substituents at a specific position of an N-terminal acyl group were preferred for potent agonistic activity. acs.org Another study on bufokinin and other tachykinins identified the importance of steric and connectivity functions at specific amino acid residues for receptor binding and functional potency. nih.gov

A hypothetical QSAR study on this compound derivatives would involve synthesizing a library of analogs with variations at different positions (e.g., substitutions of amino acids, modifications of the termini) and measuring their biological activity. The next step would be to calculate a range of molecular descriptors for each analog and then use statistical methods to develop a QSAR model. Such a model could provide valuable insights into the key structural features required for the bioactivity of this compound and accelerate the discovery of novel, more potent derivatives.

The table below outlines the general steps involved in a QSAR study.

| Step | Description |

| 1. Data Set Selection | A series of structurally related compounds with measured biological activity. |

| 2. Molecular Descriptor Calculation | Generation of a wide range of descriptors that characterize the physicochemical properties of the molecules. |

| 3. Statistical Model Development | Using regression or machine learning methods to correlate descriptors with activity. |

| 4. Model Validation | Assessing the statistical significance and predictive power of the model. |

| 5. Prediction and Design | Using the validated model to predict the activity of new compounds and guide the design of more potent analogs. |

Investigation of Biological Activity Mechanisms of H Gly Phe Tyr Oh in Vitro Studies

Molecular Target Identification and Binding Characterization

The initial step in elucidating the biological activity of a compound like H-Gly-Phe-Tyr-OH involves identifying its molecular targets, such as receptors or enzymes, and quantifying the binding interaction. While specific binding data for this compound is not extensively documented in the reviewed scientific literature, the standard methodologies for such a characterization are well-established.

Ligand-receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for a particular receptor. These assays measure the amount of a labeled ligand that binds to a receptor preparation, which can be a cell membrane homogenate, a purified receptor, or intact cells expressing the receptor.

Saturation binding assays are employed to determine the equilibrium dissociation constant (K_D) and the maximum receptor density (B_max). The K_D value is a measure of a ligand's affinity for a receptor; a lower K_D indicates a higher affinity. In a typical experiment, a fixed amount of a receptor preparation is incubated with increasing concentrations of a radiolabeled or fluorescently labeled ligand until equilibrium is reached. The amount of bound ligand is then measured.

Non-specific binding is determined by adding a high concentration of an unlabeled competitor ligand. Subtracting the non-specific binding from the total binding yields the specific binding, which is then plotted against the ligand concentration. This saturation curve allows for the calculation of K_D and B_max. For a novel peptide like this compound, this assay would be crucial for identifying high-affinity interactions with potential receptor targets.

Competition binding assays are used to determine the inhibitory constant (K_i) of an unlabeled compound (the competitor), which reflects its affinity for the receptor in the presence of a labeled ligand with a known affinity. In this setup, receptor preparations are incubated with a fixed concentration of a labeled ligand and varying concentrations of the unlabeled competitor, such as this compound.

The competitor's ability to displace the labeled ligand from the receptor is measured. The resulting data are used to calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding), which can then be converted to the K_i value. These assays are critical for determining the selectivity of a compound by testing it against a panel of different receptors. For instance, studies on opioid peptides frequently use competition binding assays to determine selectivity for μ, δ, and κ opioid receptors. nih.gov

To avoid the safety and disposal issues associated with radioligands, various non-radioactive detection methods have been developed. These technologies are often used in high-throughput screening formats.

Förster Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) : These methods rely on the transfer of energy between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In a binding assay, a receptor might be labeled with a donor fluorophore (e.g., a lanthanide in TR-FRET) and the ligand with an acceptor. Binding brings the two into proximity, generating a measurable FRET signal.

Bioluminescence Resonance Energy Transfer (BRET) : BRET is similar to FRET, but the donor is a bioluminescent enzyme (like luciferase) rather than a fluorophore. Energy is transferred to a fluorescent acceptor on the ligand upon binding to the luciferase-tagged receptor.

Bioluminescence : This method can be used to study receptor activation. For example, G-protein-coupled receptor (GPCR) activation can be linked to the expression of a reporter gene like luciferase, allowing for a quantitative measure of receptor agonism or antagonism by a test compound.

These advanced, non-radioactive techniques would be suitable for characterizing the binding properties of this compound should a molecular target be identified.

The biological effect of a peptide is heavily influenced by its stability in the presence of enzymes, particularly proteases, which can degrade it and terminate its action.

The peptide this compound contains two internal peptide bonds: Gly-Phe and Phe-Tyr. The susceptibility of these bonds to cleavage by various proteases determines the peptide's metabolic stability and degradation pathway. In vitro studies using tissue homogenates (e.g., from brain or kidney) or purified enzymes are used to identify cleavage sites and degradation kinetics. nih.gov

Based on the known specificity of various proteases, the potential degradation of this compound can be predicted:

Cleavage of the Gly-Phe bond : This bond is a known target for several enzymes. Enkephalinase and thermolysin have been shown to cleave the Gly-Phe bond in enkephalin-related peptides. nih.gov

Cleavage of the Phe-Tyr bond : This bond is a potential target for chymotrypsin-like proteases, which preferentially cleave at the C-terminal side of large hydrophobic residues like Phenylalanine and Tyrosine. However, some proteases show low activity against the Phe-Tyr bond. nih.govoup.com

Cleavage of the Tyr-Gly bond : While not present in this compound, the Tyr-Gly bond is susceptible to cleavage by certain serine proteases, indicating the importance of the amino acid C-terminal to the tyrosine residue. oup.com

Cleavage of the Gly-Tyr bond : In studies of dermorphin, which contains a Phe-Gly-Tyr sequence, the primary cleavage site in rat brain homogenates was identified as the Gly-Tyr bond. nih.gov

The table below summarizes findings on the cleavage of peptide bonds relevant to the structure of this compound by different proteases.

| Enzyme/Enzyme Source | Substrate Sequence Context | Cleavage Site | Finding | Source |

| Enkephalinase | Tyr-Gly-Phe -Met-Arg-Gly-Leu | Gly-Phe | Cleavage observed | nih.gov |

| Thermolysin | Tyr-Gly-Phe -Met-Arg-Gly-Leu | Gly-Phe | Cleavage observed | nih.gov |

| Rat Brain Homogenate | H-Tyr-D-Ala-Phe-Gly-Tyr -Pro-Ser-NH₂ | Gly-Tyr | Primary cleavage site identified | nih.gov |

| Serine Protease (Rat Intestine) | Various Polypeptides | Phe-Tyr | Less susceptible bond | oup.com |

| Hemorrhagic Toxin a (C. atrox) | Insulin B Chain | Gly-Phe, Phe-Tyr | No detectable activity | nih.gov |

These findings suggest that this compound is likely susceptible to enzymatic degradation in biological systems. The primary cleavage points would likely be the Gly-Phe bond, targeted by metalloendopeptidases like enkephalinase, and the Phe-Tyr bond, targeted by chymotrypsin-like serine proteases. The exact degradation pathway and rate would depend on the specific enzymatic milieu of the tissue .

Enzyme Interaction and Modulation Profiling

Inhibition/Activation Assays for Relevant Enzymes (e.g., ACE, Tyrosinase, Myeloperoxidase)

The tripeptide this compound and related sequences have been investigated for their modulatory effects on several key enzymes in vitro. The presence of aromatic residues, Phenylalanine (Phe) and Tyrosine (Tyr), often plays a crucial role in these interactions.

Angiotensin-Converting Enzyme (ACE): While direct inhibitory data for the tripeptide this compound is not prominently documented, studies on larger peptides incorporating this sequence at the C-terminus demonstrate notable ACE inhibition. An octapeptide, Pro-Val-Asp-Phe-Ala-Gly-Phe-Tyr (PVDFAGFY), isolated from semen armeniacae glutelin-2 hydrolysates, was shown to inhibit ACE with a half-maximal inhibitory concentration (IC50) of 105.61 μmol/L. researchgate.netnih.govfrontiersin.orgfrontiersin.org Molecular docking simulations of this octapeptide suggest it competitively binds to crucial sites in ACE, including Tyr520 and Tyr523. researchgate.netnih.govfrontiersin.org This indicates that the Gly-Phe-Tyr C-terminal portion of the peptide is significant for its inhibitory activity.

Tyrosinase: The Gly-Phe-Tyr sequence has been identified within cyclic peptides that exhibit tyrosinase inhibitory activity. nih.govfrontiersin.org Specifically, cyclopeptides isolated from plants of the Caryophyllaceae family have been shown to possess tyrosinase and melanogenesis inhibitory properties. nih.govfrontiersin.org One such compound, identified as cyclo(-Gly-Phe-Tyr-Pro-Phe), is noted for this biological activity, suggesting the sequence is recognized by the enzyme. nih.govfrontiersin.org However, specific IC50 values for this compound itself are not detailed in the reviewed literature.

Myeloperoxidase (MPO): Direct data on the inhibition of myeloperoxidase (MPO) by this compound is limited. MPO is an enzyme that utilizes hydrogen peroxide to oxidize substrates, including tyrosine, to form tyrosyl radicals. ebi.ac.uk Peptides containing antioxidant amino acids such as Phenylalanine and Tyrosine have been selected for studies of their molecular interactions with MPO. researchgate.net This suggests that while there is a basis for interaction, tyrosine-containing peptides may act as substrates for MPO-mediated oxidation rather than as direct inhibitors.

| Peptide Sequence | Enzyme | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| Pro-Val-Asp-Phe-Ala-Gly-Phe-Tyr | Angiotensin-Converting Enzyme (ACE) | 105.61 μmol/L | Semen armeniacae glutelin-2 hydrolysate researchgate.netnih.govfrontiersin.org |

| cyclo(-Gly-Phe-Tyr-Pro-Phe) | Tyrosinase | Qualitatively reported as inhibitory | Dianthus superbus var. longicalysinus nih.govfrontiersin.org |

Intracellular Signaling Pathway Modulation by this compound

Activation or Inhibition of Kinase Cascades (e.g., MAPK, Akt, PI3K)

There is limited direct evidence demonstrating the modulation of specific kinase cascades by the linear tripeptide this compound. However, related studies indicate the potential for such interactions. Proteins and peptides containing similar sequences are known to be involved in pathways like the PI3K/Akt and MAPK signaling cascades. For instance, α2-macroglobulin, which contains a "Gly-Phe-Tyr-Glu" sequence, has been shown to influence the PI3K/Akt pathway and regulate p38-MAPK signaling in glial cells. researchgate.net Furthermore, IL-7 is known to signal via both the Jak-Stat and PI3K-Akt pathways, and sequences containing "Gly Phe Tyr Pro Ser" have been noted in related contexts. google.comgoogle.com These findings suggest a potential, though not yet directly confirmed, role for this compound in modulating these critical cellular signaling pathways.

Regulation of Transcription Factor Activity (e.g., NF-κB)

The Gly-Phe-Tyr sequence appears to be relevant in the regulation of Nuclear Factor-kappa B (NF-κB) signaling. An extract from the plant Dianthus superbus, which contains the cyclopeptide cyclo(-Gly-Phe-Tyr-Pro-Phe), was found to suppress the expression of NF-κB in in vitro studies using HepG2 cells. nih.govfrontiersin.org

Additionally, the sequence motif Met/Leu-Gly-Phe/Tyr (MGF) is a conserved feature within the ubiquitin-associated (UBA) domain of certain Inhibitor of Apoptosis (IAP) proteins. nih.gov These proteins, including cIAP1 and cIAP2, are E3 ligases that play a significant role in regulating NF-κB signaling pathways. nih.gov The MGF motif is located at the ubiquitin-binding interface, and its mutation has been shown to result in impaired NF-κB activation, highlighting the structural importance of this sequence in the upstream regulation of the transcription factor. nih.gov

G-Protein Coupled Receptor (GPCR) and Ion Channel Modulation

Peptides containing the Gly-Phe-Tyr sequence have been identified as ligands for G-protein coupled receptors (GPCRs). For example, a locustatachykinin, Lom-TK III, with the sequence Gly-Phe-Tyr-Gly-Val-Arg-NH2, shows homology with vertebrate tachykinins and is known to act on GPCRs to stimulate visceral muscle contractions. researchgate.net The majority of neuropeptide receptors belong to the GPCR family, which initiate intracellular cascades upon ligand binding. researchgate.net

In the context of ion channels, sequences similar to Gly-Phe-Tyr play a direct structural role. Many potassium channels, including the K2P family, feature a canonical Thr-X-Gly-Phe/Tyr-Gly sequence as a key part of the ion selectivity filter in the outer pore structure. google.comresearchgate.net This demonstrates the importance of this amino acid arrangement in the fundamental function of ion permeation and channel gating.

Cellular Responses and Effects in In Vitro Models

Modulation of Cell Proliferation and Viability in Cell Lines